Osmanthuside H

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Osmanthuside H plant source Fraxinus paxiana

Chemical Identity & Source

The table below summarizes the core chemical and sourcing information for Osmanthuside H.

| Property | Description |

|---|---|

| Chemical Name | This compound [1] |

| Plant Source | Stem barks of Fraxinus paxiana Lingelsh. [1] [2] |

| Purity | ≥95% (as determined by LC/MS-ELSD) [1] |

| Physical Form | Solid [1] |

| Storage | -20°C [1] |

| CAS Registry Number | 149155-70-4 [1] |

| Molecular Formula | C₁₉H₂₈O₁₁ [1] |

Analytical Identification & Isolation

This compound was first identified and isolated from Fraxinus paxiana using traditional phytochemical methods. The experimental workflow for its discovery can be summarized as follows, illustrating the process from plant material to structural elucidation:

Experimental workflow for the isolation of this compound from Fraxinus paxiana [2].

For modern analysis and quantification in complex plant extracts, High-Performance Liquid Chromatography tandem Mass Spectrometry (HPLC-MS/MS) is the preferred method.

Detailed Protocol: HPLC-MS/MS Analysis for Plant Glycosides [3]

This protocol is adapted from methodologies used to analyze similar compounds in plant extracts.

Sample Preparation:

- Extraction: Weigh 0.1 g of dried, powdered plant material. Add 12 mL of 60% methanol and perform ultrasonic extraction for 45 minutes.

- Filtration: Pass the extracted solution through a 0.22 μm membrane filter.

- Dilution: Dilute the sample by adding 950 μL of methanol to a 50 μL aliquot of the filtered extract.

Instrumentation Parameters:

- Chromatography:

- Column: Sepax BR-C18 column (100 mm × 2.1 mm i.d., 3 μm).

- Mobile Phase: (A) Water with 0.1% formic acid; (B) Acetonitrile.

- Gradient Program: Initiate at 12% B, increase to 45% B over 20 minutes, then ramp to 95% B and hold for 5 minutes, before re-equilibrating at 12% B.

- Flow Rate: 0.2 mL/min.

- Injection Volume: 2 μL.

- Mass Spectrometry:

- Ion Source: Electrospray Ionization (ESI), typically operated in negative ion mode.

- Scan Mode: Multiple Reaction Monitoring (MRM) for quantification, or Enhanced Product Ion (EPI) scan for identification.

- Mass Range: m/z 100–1200.

- Chromatography:

Pharmacological Potential & Research Gaps

Direct studies on the bioactivity of this compound are limited. Its potential is inferred from research on its plant source and related compounds.

- Traditional Context: Fraxinus paxiana belongs to the Oleaceae family, which includes species used in traditional medicine for ailments like inflammation, rheumatism, and pain [4] [5].

- Indirect Evidence: Research on Fraxinus excelsior (common ash) leaves shows that extracts rich in phenylethanoids and secoiridoids can reduce secretion of pro-inflammatory cytokines (TNF-α, IL-6) and increase expression of the anti-inflammatory IL-10 receptor in human immune cells [4]. While this compound is not mentioned, this provides a mechanistic basis for the traditional use of the genus.

- Major Research Gap: No empirical data was found on the specific biological activities, toxicity, pharmacokinetics, or molecular targets of purified this compound.

The following diagram illustrates the potential anti-inflammatory mechanism based on research of related Fraxinus compounds, which remains to be validated for this compound specifically:

Proposed anti-inflammatory mechanism based on related Fraxinus compounds [4].

Conclusion and Research Outlook

This compound is a identified natural product from Fraxinus paxiana with a established chemical profile and isolation protocol. However, it remains a largely uncharacterized compound in pharmacological contexts.

For research scientists, the immediate path forward should focus on:

- Bioactivity Screening: Investigating its effects against inflammation, cancer, oxidation, and microbes.

- Mechanism of Action Studies: Identifying its molecular targets and signaling pathways.

- ADMET Profiling: Evaluating its absorption, distribution, metabolism, excretion, and toxicity properties.

References

- 1. = 95 LC/MS-ELSD, = 95 LC/MS-ELSD 149155-70-4 this compound [sigmaaldrich.com]

- 2. [Studies on Chemical Constituents From Stem Barks ... [pubmed.ncbi.nlm.nih.gov]

- 3. Identification and quantification of the bioactive ... [pmc.ncbi.nlm.nih.gov]

- 4. Bio-Guided Isolation of Compounds from Fraxinus excelsior ... [pmc.ncbi.nlm.nih.gov]

- 5. Traditional uses, phytochemical constituents and ... [pubmed.ncbi.nlm.nih.gov]

Osmanthuside H discovery and isolation

Chemical Profile of Osmanthuside H

The table below summarizes the fundamental chemical and structural data for this compound.

| Property | Description |

|---|---|

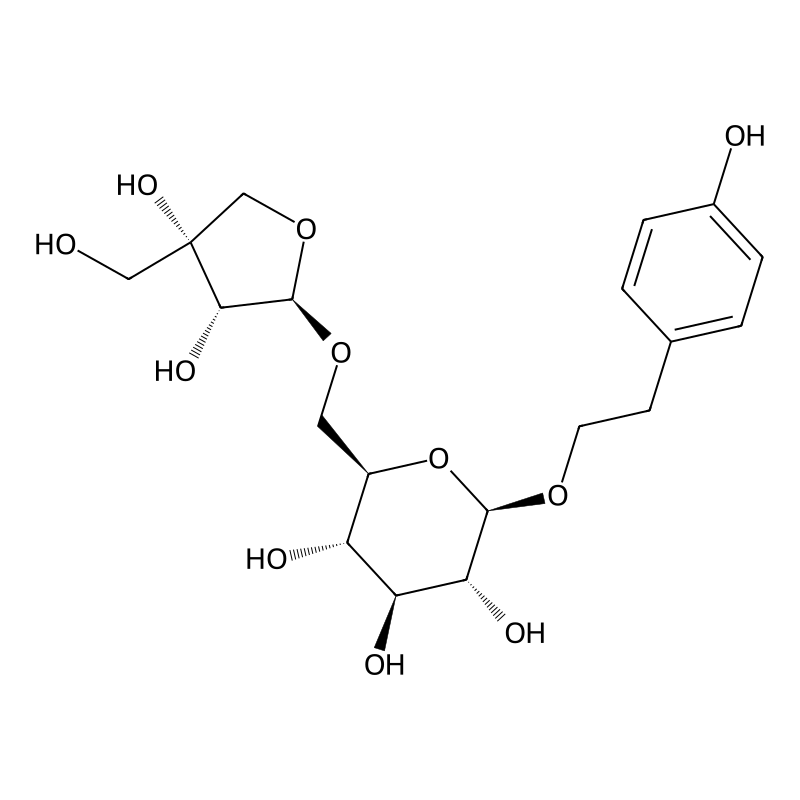

| IUPAC Name | (2R,3S,4S,5R,6R)-2-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-[2-(4-hydroxyphenyl)ethoxy]oxane-3,4,5-triol [1] |

| CAS Registry Number | 149155-70-4 [2] |

| Molecular Formula | C19H28O11 [2] [3] [1] |

| Molecular Weight | 432.4 g/mol [2] [1] |

| Structure Class | Phenylethanoid Glycoside [2] [1] |

| SMILES | C1[C@@]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OCCC3=CC=C(C=C3)O)O)O)O)O)(CO)O [3] |

Natural Sources and Identification

This compound is a natural product identified in several plant species, primarily through advanced chromatographic and mass spectrometric techniques.

| Plant Source | Family | Identified In | Analytical Method |

|---|---|---|---|

| Ligustrum lucidum (Processed fruit) | Oleaceae | Processed Ligustri Lucidi Fructus (LLF) [4] | UHPLC-ESI-Q-TOF-MS [4] |

| Osmanthus fragrans (Roots) | Oleaceae | Roots [5] | HPLC-MS/MS [5] |

| Ligustrum japonicus | Oleaceae | Not Specified [1] | - |

| Sargentodoxa cuneata | Lardizabalaceae | Not Specified [1] | - |

Analytical Characterization Data

The key analytical parameters for identifying this compound via mass spectrometry, as established in a study on processed Ligustri Lucidi Fructus, are as follows [4]:

| Parameter | Value / Observation |

|---|---|

| Retention Time | 7.72 minutes [4] |

| Ionization Mode | ESI-Negative [4] |

| Theoretical [M-H]⁻ m/z | 431.1559 [4] |

| Experimental [M-H]⁻ m/z | 431.1558 [4] |

| Mass Error | -0.1 ppm [4] |

| Key MS² Fragments (m/z) | 299.1114, 149.0457, 119.0486, 101.0255 [4] |

The mass spectral fragmentation pattern provides evidence for its structure; the fragment ion at m/z 299.1114 likely corresponds to the deprotonated molecule of salidroside, indicating the loss of the apiosyl moiety [4].

A Generalized Isolation Workflow

While a detailed protocol for this compound is not available, the following workflow synthesizes common techniques used to isolate similar phenylethanoid glycosides from plant material [6]. You can adapt this general framework for your specific research needs.

Generalized isolation workflow for phenylethanoid glycosides

Reported Biological Activities

Research into the bioactivities of this compound is still preliminary. It is primarily noted for its significant antioxidant properties, which are attributed to its phenolic structure [2]. This makes it a compound of interest for further investigation into conditions related to oxidative stress. It has also been flagged for potential anti-inflammatory effects [2].

References

- 1. Phytochemical: this compound [caps.ncbs.res.in]

- 2. CAS 149155-70-4: this compound [cymitquimica.com]

- 3. This compound (C19H28O11) [pubchemlite.lcsb.uni.lu]

- 4. Application of UHPLC-ESI-Q-TOF-MS to Identify Multiple ... [pmc.ncbi.nlm.nih.gov]

- 5. Identification and quantification of the bioactive ... [sciencedirect.com]

- 6. Phenylethanoid and Phenylmethanoid Glycosides from the ... [pmc.ncbi.nlm.nih.gov]

Osmanthuside H natural product origin

Executive Summary

Osmanthuside H is a phenylethanoid glycoside (PhG) characterized by a unique disaccharide structure involving D-glucose and D-apiose [1] [2]. It is sourced from various plants, notably those in the Oleaceae family and others like persimmon (Diospyros kaki). Current research highlights its potential as an alcohol dehydrogenase (ADH) inhibitor and indicates anti-inflammatory and neuroprotective activities, making it a compound of interest for therapeutic development [3]. This guide synthesizes available data on its origin, properties, and biological activity, and provides protocols for its study.

Natural Origin & Chemical Profile

This compound is a plant-derived specialized metabolite. The following table summarizes its key identifying information and natural sources.

Table 1: Chemical Identity & Natural Origin of this compound

| Property | Detail |

|---|---|

| CAS Registry Number | 149155-70-4 [2] [3] [4] |

| Chemical Formula | C₁₉H₂₈O₁₁ [1] [2] [3] |

| Molecular Weight | 432.42 g/mol [3] [4] |

| IUPAC Name | (2R,3S,4S,5R,6R)-2-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-[2-(4-hydroxyphenyl)ethoxy]oxane-3,4,5-triol [2] [4] |

| Plant Sources | • Osmanthus fragrans (Oleaceae) [5]. • Ligustrum species (e.g., L. japonicus, L. lucidum) (Oleaceae) [2]. • Diospyros kaki (Persimmon, Ebenaceae) leaves [3]. • Sargentodoxa cuneata (Lardizabalaceae) [2]. • Fraxinus paxiana (Oleaceae) stem barks [6] [4]. |

The following diagram illustrates the hierarchical chemical classification of this compound based on its structure, placing it within the broader context of natural products.

Hierarchical chemical taxonomy of this compound, classified as an O-glycosyl compound [1] [4].

Physicochemical & Biological Data

Table 2: Physicochemical and Biological Activity Profile

| Parameter | Value / Description |

|---|---|

| Physical Form | Solid [6] |

| Purity Availability | ≥95% (by LC/MS-ELSD) [6] [4] |

| Recommended Storage | -20°C [6] [4] |

| Hydrogen Bond Donors | 7 [1] [4] |

| Hydrogen Bond Acceptors | 11 [1] [4] |

| Topological Polar Surface Area (TPSA) | ~179 Ų [2] [4] |

| Predicted LogP (XLogP3) | -2.2 [2] [4] |

| Water Solubility (Predicted) | 10.1 g/L (ALOGPS) [1] |

| Bioactivity | ADH Inhibitor (IC₅₀ = 175.4 μg/mL) [3]. |

| Reported Pharmacological Effects | Anti-inflammatory and neuroprotective activities [3]. |

Biosynthetic Context & Experimental Workflows

This compound belongs to the phenylethanoid glycosides (PhGs). While its specific biosynthetic pathway is not fully elucidated, it is understood within the general framework of PhG biosynthesis, which involves the assembly of a hydroxyphenylethyl moiety (like tyrosol), a sugar unit (glucose), and additional decorations (such as the apiose found in this compound) [7].

The general pathway for complex PhGs like acteoside (verbascoside) has been recently clarified, involving key steps like glycosylation, acylation, and hydroxylation [8] [9]. This compound, with its distinct apiosyl moiety, represents a branch in this diverse biosynthetic network [7].

Experimental Protocol 1: Isolation and Identification from Plant Material

This is a standard workflow for obtaining and initially characterizing this compound from a plant source.

- Extraction: Grind dried plant material (e.g., leaves, stem bark) to a fine powder. Perform maceration or solvent extraction using a suitable solvent system like methanol-water or ethanol-water at room temperature with agitation. Concentrate the extract under reduced pressure.

- Fractionation: Re-suspend the crude extract in water and partition with organic solvents of increasing polarity (e.g., ethyl acetate, n-butanol). This compound, being a glycoside, is likely to be enriched in the n-butanol fraction.

- Purification: Subject the active fraction to chromatographic separation.

- Recommended Technique: High-Performance Liquid Chromatography (HPLC).

- Stationary Phase: C18 reversed-phase column.

- Mobile Phase: Gradient of water (with 0.1% formic acid) and acetonitrile.

- Detection: Use UV-Vis detection at 280-330 nm (characteristic of phenolics) and confirm with Mass Spectrometry (MS) for precise mass tracking (m/z 432.16 for [M-H]⁻ or [M+FA-H]⁻).

- Identification & Purity Assessment:

- Liquid Chromatography-Mass Spectrometry (LC-MS): Confirm the molecular weight and fragmentation pattern.

- Nuclear Magnetic Resonance (NMR): Perform 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy to fully elucidate the structure and stereochemistry, confirming the identity as this compound.

- Purity: Determine final compound purity (≥95%) using LC-MS with Evaporative Light Scattering Detection (ELSD) [6] [4].

Experimental Protocol 2: In Vitro Bioactivity Assessment (ADH Inhibition Assay)

This protocol outlines a method to evaluate the reported inhibitory activity of this compound against Alcohol Dehydrogenase (ADH) [3].

- Principle: The assay measures the decrease in the rate of NAD⁺ reduction to NADH, which is catalyzed by ADH. The rate of NADH formation is monitored by its absorbance at 340 nm.

- Reaction Setup:

- Prepare a reaction buffer (e.g., 50 mM sodium phosphate, pH 7.5).

- In a cuvette or microplate well, add buffer, NAD⁺ (final conc. ~2.4 mM), and ADH enzyme (e.g., from Saccharomyces cerevisiae).

- Add this compound at various concentrations (e.g., 10-500 μg/mL) dissolved in DMSO or water. Include a vehicle control.

- Pre-incubate the mixture for a few minutes at 25°C.

- Initiation & Measurement:

- Start the reaction by adding the substrate, ethanol (final conc. ~100 mM).

- Immediately monitor the increase in absorbance at 340 nm for 5-10 minutes using a spectrophotometer.

- Data Analysis:

- Calculate the velocity (ΔA₃₄₀/min) for each reaction.

- Plot the reaction velocity against the concentration of this compound.

- Determine the IC₅₀ value (concentration that inhibits 50% of enzyme activity) using non-linear regression analysis.

A generalized experimental workflow for the isolation, identification, and bioactivity testing of this compound from plant material.

Research Implications & Future Directions

The preliminary data on this compound opens several promising avenues for research:

- Therapeutic Potential: Its neuroprotective and anti-inflammatory activities, coupled with ADH inhibition, warrant further investigation into its mechanisms of action. It could be explored in models of neurodegenerative diseases (Alzheimer's, Parkinson's) or alcohol metabolism disorders [3].

- Biosynthetic Engineering: With the complete biosynthetic pathways for other PhGs like acteoside and echinacoside being elucidated [8] [9], a logical next step is the identification and characterization of the specific glycosyltransferase that attaches apiose to form this compound.

- Sustainable Production: Once the biosynthetic genes are identified, a synthetic biology approach could be employed. This involves engineering microbial hosts (e.g., Escherichia coli or Saccharomyces cerevisiae) with the requisite genes to achieve de novo production of this compound, providing a sustainable and scalable alternative to plant extraction [8] [9].

Conclusion

This compound is a structurally defined PhG with documented biological activity. While current information on its specific biosynthesis and clinical application is still emerging, it represents a compelling target for natural product research. The established frameworks for PhG biosynthesis and the available experimental protocols provide a solid foundation for future studies aimed at elucidating its full pharmacological potential and developing efficient production platforms.

References

- 1. Showing this compound (PHY0165952) [phytobank.ca]

- 2. Phytochemical: this compound [caps.ncbs.res.in]

- 3. This compound | ADH Inhibitor [medchemexpress.com]

- 4. 95% (LC/MS-ELSD) prefix CAS No. 149155-70-4 [aladdinsci.com]

- 5. CAS 149155-70-4: this compound [cymitquimica.com]

- 6. This compound = 95 LC/MS-ELSD ... [sigmaaldrich.com]

- 7. Distribution, biosynthesis, and synthetic biology of ... [pmc.ncbi.nlm.nih.gov]

- 8. Complete biosynthesis of the phenylethanoid glycoside ... [pmc.ncbi.nlm.nih.gov]

- 9. Complete pathway elucidation of echinacoside in ... [nature.com]

Osmanthuside H in Osmanthus asiaticus bark

Chemical Profile of Osmanthuside H

The table below summarizes the key identified characteristics of this compound:

| Property | Description |

|---|---|

| IUPAC Name | 2-(4-Hydroxyphenyl)ethyl 6-O-[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)tetrahydrofuran-2-yl]-β-D-glucopyranoside [1] |

| Chemical Formula | C₁₉H₂₈O₁₁ [1] |

| Molecular Weight | 432.4 g/mol [1] |

| Classification | Phenylethanoid glycoside (a type of iridoid or monoterpenoid) [1] |

| Main Reported Activities | Antioxidant, anti-inflammatory [1] |

| Source in Literature | Osmanthus fragrans and related species [1] |

Methodological Insights from Related Research

While a specific step-by-step protocol for this compound was not found, the following methodologies from studies on Osmanthus fragrans provide a relevant experimental framework.

General Workflow for Compound Isolation: Research on Osmanthus fragrans var. aurantiacus leaves typically involves a bioactivity-guided isolation process. The common workflow includes: extraction of plant material with solvents, fractionation using liquid-liquid partition (e.g., with ethyl acetate), and subsequent multiple chromatographic steps such as silica gel, Sephadex LH-20, and preparative HPLC for final purification [2] [3]. The isolation of allelopathic compounds from Osmanthus leaves also followed this approach, using cress bioassays to track active fractions [3].

Instrumental Analysis and Identification:

- HPLC-MS/MS: This is a powerful technique for identifying and quantifying bioactive components in complex plant matrices. Methods typically use a C-18 column with a mobile phase of water (with 0.1% formic acid) and acetonitrile in a gradient elution. Mass spectrometry with electrospray ionization (ESI) in negative ion mode is often employed for detection [4] [5].

- GNPS Molecular Networking: The Global Natural Products Social Molecular Networking platform can be used to rapidly annotate compounds in a crude extract by comparing their MS/MS fragmentation patterns with a reference library [2].

- NMR and CD Spectroscopy: The structure of new compounds, including absolute configuration, is established using techniques like Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy [2].

Potential Molecular Mechanisms

Although the specific mechanism of action for this compound is not detailed in the search results, studies on Osmanthus fragrans extracts and other isolated compounds provide clues about relevant pathways, particularly for anti-inflammatory effects.

The diagram below illustrates a key anti-inflammatory pathway identified for active compounds in Osmanthus fragrans:

Proposed anti-inflammatory pathway for Osmanthus fragrans compounds.

Research indicates that bioactive compounds from Osmanthus fragrans exhibit anti-inflammatory effects by inhibiting the production of key inflammatory mediators like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). This inhibition is achieved by blocking the upstream ERK 1/2 MAPK signaling pathway [2]. In silico studies also support the binding affinity of these compounds to molecular targets involved in inflammation [2].

Research Gaps and Future Directions

- Source Specification: Future work should focus on confirming the presence and concentration of this compound in Osmanthus asiaticus bark specifically.

- Mechanism Elucidation: Detailed studies, including molecular docking and in vitro assays, are needed to confirm if this compound operates through the ERK 1/2 MAPK pathway or other mechanisms.

- Bioactivity Profiling: Comprehensive screening of this compound's bioactivity beyond antioxidant and anti-inflammatory effects is warranted.

References

- 1. CAS 149155-70-4: this compound [cymitquimica.com]

- 2. Chemical Constituents from Osmanthus fragrans var. ... [pmc.ncbi.nlm.nih.gov]

- 3. Allelopathic Substances of Osmanthus spp. for Developing ... [pmc.ncbi.nlm.nih.gov]

- 4. Identification and quantification of the bioactive ... [pmc.ncbi.nlm.nih.gov]

- 5. Identification and quantification of the bioactive ... [sciencedirect.com]

Chemical Identification & Quantitative Data

The table below summarizes key data for identifying Osmanthuside H and related core compounds.

| Compound Name | Molecular Formula / [M-H]⁻ m/z | Key MS/MS Fragments (m/z) | Reported Content in Plant Material | Source Organism |

|---|---|---|---|---|

| This compound | C18H24O11 / 431.1558 [1] |

299, 119 [1] | Information missing | Ligustrum lucidum (Processed fruit) [1] |

| Hydroxytyrosol | Information missing / 153.0556 [1] | 123 [1] | Information missing | Ligustrum lucidum [1] |

| Acteoside (Verbascoside) | Information missing | 161, 135, 179 [1] | Up to 9.0% dry weight (Olive fruit, specific cultivars) [2] | >150 plant species (e.g., Olea europaea, Cistanche species) [2] |

| Echinacoside | Information missing | 161, 135, 179 [1] | Up to 30% (w/w) (Cistanche tubulosa) [3] | Cistanche tubulosa, C. deserticola [3] [4] |

Experimental Protocols for Analysis

Here are detailed methodologies for identifying and characterizing PhGs like this compound.

UHPLC-ESI-Q-TOF-MS Analysis for Compound Identification

This protocol is highly effective for characterizing complex mixtures of PhGs in plant extracts [1].

- Instrumentation: Ultra-High-Performance Liquid Chromatography coupled to an Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometer.

- Chromatography:

- Column: Reversed-phase C18 column.

- Mobile Phase: Gradient of methanol (or acetonitrile) and water, both typically modified with 0.1% formic acid to improve ionization.

- Flow Rate: ~0.3-0.4 mL/min.

- Mass Spectrometry:

- Ionization Mode: Negative ion ESI mode generally provides higher response for PhGs [1].

- Data Acquisition: Full-scan data-dependent MS2 (ddMS2). Collects high-resolution precursor ion data and subsequent fragment ion spectra in a single run.

- Data Analysis:

- Identify compounds by matching retention times and mass spectra with authentic standards when available.

- For unknown compounds, characterize structures by interpreting mass spectra and comparing data with published literature. Key fragments for caffeyl-containing PhGs (e.g., acteoside, echinacoside) include m/z 161, 135, and 179 [1]. For this compound, the neutral loss of 132 Da (apiofuranosyl group) is diagnostic [1].

In Vitro Intestinal Microbial Metabolism Studies

As many PhGs have low oral bioavailability, studying their metabolism is crucial for understanding their real active forms [5].

- Sample Preparation: Incubate the PhG of interest (e.g., 100-500 µM) with rat intestinal bacteria suspension in General Anaerobic Medium (GAM) under anaerobic conditions (using AnaeroPack systems) at 37°C for 24-48 hours [5].

- Reaction Termination & Analysis: Stop the reaction by mixing with an equal volume of ice-cold methanol or acetonitrile. Centrifuge, collect the supernatant, and analyze using the UHPLC-HRMS method described above.

- Metabolite Identification: Use software (e.g., Compound Discoverer) to process HRMS data. Identify metabolites by pinpointing expected biotransformations: degradation (e.g., loss of glycosyl groups to yield caffeic acid or hydroxytyrosol), reduction, hydroxylation, acetylation, and sulfate conjugation [5].

Biosynthesis Pathway Context

While the complete pathway for this compound is not fully elucidated, research on related PhGs like echinacoside and acteoside provides a foundational framework. The following diagram illustrates the general biosynthetic logic for complex PhGs.

Generalized biosynthetic pathway of phenylethanoid glycosides, with a hypothesized branch for this compound formation.

Pharmacological Activity & Structure-Activity Relationship

Although specific studies on this compound are limited, research on related PhGs provides insights into potential structure-activity relationships.

- Antioxidant Powerhouse: PhGs are powerful natural antioxidants. The number and position of phenolic hydroxyl groups are critical for radical-scavenging activity. Metabolites like hydroxytyrosol, produced from the breakdown of complex PhGs in the gut, retain these phenolic groups and exhibit strong antioxidant activity [5].

- Bioavailability and Prodrug Potential: Many PhGs show low oral bioavailability but are extensively metabolized by intestinal bacteria into smaller, more bioavailable phenolic compounds (e.g., caffeic acid, hydroxytyrosol) [5]. This suggests that the parent PhGs may act as prodrugs, with their intestinal metabolites contributing significantly to the observed systemic pharmacological effects.

Key Research Gaps and Future Directions

Current research indicates several areas for further investigation to fully characterize this compound:

- Complete Biosynthetic Pathway: The specific sequence of enzymatic steps, particularly the transfer of the apiosyl moiety in this compound, remains to be fully elucidated [1].

- Detailed Pharmacological Profiling: Systematic studies are needed to confirm its specific bioactivities, such as anti-inflammatory, neuroprotective, or anti-obesity effects, which are seen in other PhGs [2] [6].

- Quantitative Analysis: Data on its concentration across different plant tissues, cultivars, and in response to environmental factors is lacking [2].

- Pharmacokinetics and Metabolism: dedicated in vivo studies would help understand its absorption, distribution, metabolism, and excretion.

References

- 1. Application of UHPLC-ESI-Q-TOF-MS to Identify Multiple ... [mdpi.com]

- 2. Distribution, biosynthesis, and synthetic biology of ... [pmc.ncbi.nlm.nih.gov]

- 3. Complete pathway elucidation of echinacoside in ... [nature.com]

- 4. The complete synthetic pathway of echinacoside from ... [pmc.ncbi.nlm.nih.gov]

- 5. An Integrated Approach to Characterize Intestinal ... [frontiersin.org]

- 6. Phenylethanoid and Phenylmethanoid Glycosides from the ... [mdpi.com]

An Alternative Approach: Researching by Compound Class

Osmanthuside H is a phenylethanoid glycoside (PhG) [1]. While data on this compound itself is unavailable, several studies provide detailed insights into the stability, metabolism, and analytical methods for other major PhGs found in the same source plant, Osmanthus fragrans, such as acteoside and salidroside [2] [3]. The behavior of these compounds can inform your research on this compound.

The table below summarizes key stability factors for major PhGs, which are likely relevant to this compound.

| Factor | Impact on Phenylethanoid Glycoside Stability | Key Findings |

|---|---|---|

| Temperature | High impact; degradation follows first-order kinetics [2]. | Acteoside degrades much faster than salidroside. Half-life (t₁/₂) of acteoside decreases from 161 days at 4°C to just 0.3 days at 80°C [2]. |

| pH | High impact; higher pH accelerates degradation [2]. | At 20°C, the half-life of acteoside drops dramatically from 135.9 days at pH 5.0 to only 0.6 days at pH 9.0 [2]. |

| Light | Moderate impact [2]. | The half-life of acteoside in OFE is reduced from 44.1 days in the dark to 21.5 days when exposed to light at 20°C [2]. |

Proposed Experimental Workflow for Characterization

Given the lack of direct data, characterizing this compound will require a systematic experimental approach. The following workflow, synthesized from methodologies used for similar PhGs, outlines a potential pathway for your investigation.

Key Protocols from the Literature

- Analyzing Degradation Kinetics: One study monitored the degradation of acteoside and salidroside in Osmanthus fragrans flower extracts under various temperatures, pH levels, and light conditions. The degradation was confirmed to follow first-order reaction kinetics, and rate constants (k) and half-lives (t₁/₂) were calculated [2]. You can apply this same kinetic model to this compound.

- Identifying Degradation Products: The degradation products of acteoside were identified using UPLC–QTOF–MS/MS [2]. This high-resolution mass spectrometry technique is essential for characterizing the structure of any degradation products formed from this compound under stress conditions.

- Studying Intestinal Microbial Metabolism: Another relevant study used UHPLC coupled with hybrid Quadrupole-Orbitrap high-resolution mass spectrometry (Q-Exactive-HRMS) to identify 46 metabolites of a similar PhG, 2'-acetylacteoside, after incubation with rat intestinal bacteria [4]. This protocol is highly relevant for predicting the metabolic fate of this compound.

Key Considerations for Your Research

When you obtain experimental data for this compound, please consider the following points highlighted in the research:

- Structure-Activity Relationship (SAR): For PhGs, the phenolic hydroxyl groups are crucial for antioxidant activity. Some degradation or metabolic products, despite being smaller molecules, may retain or even have enhanced bioactivity if these key groups are preserved [4].

- Bioactivity Potential: Research on other PhGs from Osmanthus fragrans shows promising anti-inflammatory, antioxidant, and anti-hypoxia activities [2] [1]. It is reasonable to hypothesize that this compound may share similar properties.

References

Biosynthetic Pathway of Phenylethanoid Glycosides

Osmanthuside H belongs to the Phenylethanoid Glycosides (PhGs) family. The biosynthetic pathway for PhGs, as elucidated in closely related plants like Cistanche tubulosa, involves a series of enzymatic steps [1]. The core structure is built from a phenylethanoid aglycone (like tyrosol or hydroxytyrosol) that undergoes sequential glycosylation and acylation.

The diagram below outlines the generalized biosynthetic pathway, which provides a framework for understanding how compounds like this compound are synthesized in plants. The process begins with the amino acid L-tyrosine and proceeds through several key intermediates [1] [2].

Generalized biosynthetic pathway of Phenylethanoid Glycosides (PhGs) like this compound. Based on research in Cistanche and Ligustrum species [1] [2].

Metabolic Profile & Quantification in Related Species

While explicit data for this compound is sparse, the following table summarizes quantitative information on major PhGs found in the Oleaceae family, which includes the Osmanthus genus. This data provides context on the abundance of these compounds [3].

Table 1: Quantification of Key Phenylethanoid Glycosides in Oleaceae Family Plants

| Compound Name | Plant Source | Plant Part | Concentration | Analytical Method | Citation |

|---|---|---|---|---|---|

| Oleuropein | Ligustrum vulgare (Common Privet) | Flowers | 33.43 ± 2.48 mg/g dry weight | UHPLC-HRMS | [3] |

| Acteoside (Verbascoside) | Various (e.g., Cistanche tubulosa) | Stem | 0.86 - 2.54% of dry weight | HPLC-MS | [2] |

| Echinacoside | Cistanche deserticola | Callus Culture | Up to 13,378.9 µg/mL (under stress) | qTOF-UHPLC-MS | [4] |

| Salidroside | Cistanche deserticola | Callus Culture | Up to 27.0 µg/mL (under stress) | qTOF-UHPLC-MS | [4] |

Detailed Experimental Protocol for PhG Analysis

The following method, adapted from a study on Ligustrum vulgare, is representative of the protocols used to identify and quantify PhGs. This can serve as a reference for profiling this compound [3].

Protocol: Untargeted Metabolomic Analysis of Plant Tissues Using UHPLC-HRMS

Sample Preparation:

- Extraction: Homogenize 100 mg of freeze-dried and pulverized plant material with 1.2 mL of 70% methanol (v/v). Vortex for 30 seconds and repeat this process six times at 30-minute intervals. Store the sample at 4°C overnight.

- Clarification: Centrifuge the extracts at 12,000 rpm for 10 minutes. Filter the supernatant through a 0.22 μm membrane filter before injection.

UHPLC Conditions:

- Column: Reversed-phase C18 (e.g., 1.8 µm, 2.1 mm × 100 mm).

- Mobile Phase: A) Deionized water with 0.1% formic acid; B) Acetonitrile with 0.1% formic acid.

- Gradient Elution: Programmed increase of mobile phase B from 5% to 95% over 9-10 minutes, holding before re-equilibration.

- Flow Rate: 0.35 mL/min.

- Column Temperature: 40°C.

- Injection Volume: 4 μL.

HRMS Detection:

- Ionization: Electrospray Ionization (ESI) in both positive and negative modes.

- Orbitrap Parameters:

- Sheath Gas Pressure: 40 arb

- Aux Gas Pressure: 10 arb

- Spray Voltage: +3.0 kV / -2.8 kV

- Capillary Temperature: 350°C

- Scan Range: 70–1050 m/z

- Resolution: 70,000 (MS1), 17,500 (MS2)

Data Processing:

- Process raw data using software (e.g., Compound Discoverer 3.3) for peak alignment, normalization, and compound identification.

- Identify metabolites by matching mass spectra and retention times against authentic standards or databases (e.g., PubChem, HMDB).

Pharmacological Potential & Research Directions

PhGs, as a class, are of significant interest for drug development due to their diverse pharmacological activities. Although specific studies on this compound are needed, related compounds show strong promise [2].

Table 2: Documented Pharmacological Activities of Key Phenylethanoid Glycosides

| Pharmacological Activity | Key PhG Compounds | Reported Effects / Mechanisms | Relevance to Drug Development |

|---|---|---|---|

| Neuroprotection | Echinacoside, Acteoside | Used in treatment of neurodegenerative disorders like Parkinson's and Alzheimer's; effective in clinical trials for vascular dementia [5] [1] [2]. | High potential as lead compounds for neurodegenerative diseases [2]. |

| Anti-oxidation | Acteoside, Oleuropein | Scavenges free radicals, reduces oxidative stress [3] [2]. | Basis for anti-aging, anti-inflammatory, and hepatoprotective applications. |

| Anti-inflammation | Acteoside | Inhibits cyclooxygenase-2 (COX-2) enzyme [3] [2]. | Potential for developing new anti-inflammatory drugs. |

| Anti-adipogenesis | Osmanthus fragrans Flavonoid Extract (OFFE) | Inhibits adipogenesis, promotes white adipocyte browning via AMPK pathway [6]. | Suggests potential for Osmanthus compounds in managing obesity and metabolic disorders. |

Knowledge Gaps and Future Research

Current research provides a solid foundation but highlights specific gaps regarding this compound:

- Specific Biosynthetic Enzymes: The precise UGTs and acyltransferases responsible for the final assembly of this compound in Osmanthus plants remain to be identified and characterized [1].

- Quantitative Profiling: Targeted analytical methods need to be developed and validated for the precise quantification of this compound across different Osmanthus species, plant tissues, and growth conditions.

- Direct Bioactivity Assessment: Future research should include in vitro and in vivo studies focused solely on this compound to confirm its hypothesized pharmacological properties, such as neuroprotective and anti-adippgenic effects.

References

- 1. Complete pathway elucidation of echinacoside in ... [nature.com]

- 2. Distribution, biosynthesis, and synthetic biology of ... [pmc.ncbi.nlm.nih.gov]

- 3. Comparative Analysis of Phytochemical Profiles and Selected ... [pmc.ncbi.nlm.nih.gov]

- 4. Insights from GC-MS and HPLC-MS Analysis [mdpi.com]

- 5. The complete synthetic pathway of echinacoside from ... [sciencedirect.com]

- 6. Osmanthus fragrans Flavonoid Extract Inhibits Adipogenesis ... [pmc.ncbi.nlm.nih.gov]

Osmanthuside H isolation and purification protocol

Chemical Profile of Osmanthuside H

The following table consolidates the basic chemical and sourcing information available for this compound.

| Property | Description |

|---|---|

| Chemical Formula | C₁₉H₂₈O₁₁ [1] [2] [3] |

| Molecular Weight | 432.42 g/mol [1] [2] [3] |

| CAS Number | 149155-70-4 [1] [2] |

| Classification | Phenylethanoid Glycoside (PhG) [1] [2] |

| Reported Biological Activities | Alcohol dehydrogenase (ADH) inhibitor; anti-inflammatory; neuroprotective [1] |

| Documented Natural Sources | Leaves of persimmon (Diospyros kaki); plants of the Oleaceae family, including Osmanthus species [1] [2] |

A Roadmap for Protocol Development

Since a direct protocol is not available, here is a suggested approach to plan your isolation and purification work, based on general practices for compounds like this compound.

Detailed Methodological Considerations

- Extraction: Phenylethanoid glycosides are often efficiently extracted using aqueous methanol (e.g., 70-80%) or ethanol. This polarity helps extract the glycosides while leaving behind highly non-polar compounds [4].

- Partitioning: The concentrated aqueous extract can be successively partitioned with solvents like petroleum ether (to remove lipids), ethyl acetate, and n-butanol. This compound, being a glycoside, is most likely to be enriched in the n-butanol fraction [5].

- Chromatography:

- Fractionation: The active fraction (e.g., n-butanol) is typically subjected to column chromatography over silica gel or Sephadex LH-20. You can use a gradient elution with a chloroform-methanol-water system to separate compounds by polarity.

- Purification: Final purification to homogeneity will likely require preparative High-Performance Liquid Chromatography (HPLC). A reversed-phase C18 column with a water-acetonitrile or water-methanol gradient is standard. The molecular formula (C₁₉H₂₈O₁₁) and known UV chromophores (from the phenolic moiety) can guide the development of your HPLC method [4] [1].

- Analysis & Identification:

- Purity Check: Use analytical HPLC to confirm the purity of the final isolate.

- Structural Confirmation: The identity of this compound must be confirmed by spectroscopic techniques, including Mass Spectrometry (MS) and 1D/2D Nuclear Magnetic Resonance (NMR) spectroscopy, and by comparison with literature data [4] [3].

Tips for Your Next Steps

To find more specific experimental details, you may consider these actions:

- Search Specialized Databases: Use scientific databases like SciFinder, Reaxys, or PubMed to perform a deeper search. Using the CAS Number (149155-70-4) as a search term will yield the most precise results.

- Consult Related Literature: Look for research articles on the isolation of other phenylethanoid glycosides (e.g., acteoside or echinacoside). The general principles and conditions are often similar and can be adapted for this compound [5] [6].

References

- 1. This compound | ADH Inhibitor [medchemexpress.com]

- 2. CAS 149155-70-4: this compound [cymitquimica.com]

- 3. This compound (C19H28O11) [pubchemlite.lcsb.uni.lu]

- 4. Identification and quantification of the bioactive ... [sciencedirect.com]

- 5. Distribution, biosynthesis, and synthetic biology of ... [pmc.ncbi.nlm.nih.gov]

- 6. Factors affecting the quality of Cistanche herbal [link.springer.com]

Comprehensive Application Notes and Protocols: LC/MS-ELSD Analysis of Osmanthuside H in Osmanthus fragrans

Introduction & Background

Osmanthuside H is a biologically active compound found in Osmanthus fragrans, a plant widely used in traditional Chinese medicine and valued for its aromatic properties. While previous research has primarily focused on the fragrant flowers of this plant, recent investigations have revealed that the root system contains valuable bioactive compounds with significant therapeutic potential. Traditional applications of O. fragrans roots include the treatment of inflammation, cardiovascular diseases, and rheumatism, though the specific chemical basis for these effects has remained incompletely characterized. [1]

The analysis of this compound presents significant analytical challenges due to its structural complexity, moderate polarity, and the complex botanical matrix in which it exists. The combination of liquid chromatography with mass spectrometry and evaporative light scattering detection (LC/MS-ELSD) provides a powerful solution to these challenges, offering both the sensitivity needed for detection and the structural information required for definitive identification. These protocols establish robust methods for the extraction, separation, and quantification of this compound, enabling researchers to explore its therapeutic potential and conduct quality control assessments of botanical products derived from O. fragrans. [1]

Methodology Overview

Analytical Platform Configuration

The analysis of this compound utilizes a hyphenated instrumentation approach that combines the separation power of liquid chromatography with the detection capabilities of both mass spectrometry and evaporative light scattering. This dual-detection strategy provides complementary data: MS delivers structural characterization and high sensitivity, while ELSD offers universal detection and reliable quantification independent of the compound's chromophoric properties. The system configuration consists of an HPLC unit with binary pumps, temperature-controlled column compartment, and autosampler, coupled in sequence to a mass spectrometer equipped with an electrospray ionization source and an ELSD detector. [1]

This methodology offers several distinct advantages for natural product analysis. The ELSD component provides consistent response factors for compounds lacking UV chromophores, which is particularly valuable for natural products like this compound that may not contain strong light-absorbing groups. Meanwhile, the MS detection enables definitive identification through accurate mass measurement and fragmentation pattern analysis. The combination is especially powerful for analyzing complex botanical extracts where compound concentrations may vary significantly and matrix effects can complicate analysis when using conventional UV detection. [2]

Experimental Protocols

Sample Preparation Procedure

3.1.1 Extraction and Purification

Plant Material Processing: Begin with dried O. fragrans roots ground to a fine powder using a laboratory mill. Pass the material through a 40-mesh sieve to ensure uniform particle size, which promotes consistent extraction efficiency. Record the exact weight of plant material used (typically 0.1 g for analytical scale) to enable subsequent quantitative calculations. [1]

Solvent Extraction: Transfer the weighed powder to an appropriate extraction vessel and add 12 mL of 60% aqueous methanol (HPLC grade). Sonicate the mixture in an ultrasonic bath for 45 minutes at ambient temperature (approximately 25°C). This extraction solvent system has been optimized to efficiently extract phenylethanoid glycosides like this compound while minimizing the co-extraction of highly polar compounds and non-polar contaminants. [1]

Sample Cleanup: Following extraction, filter the supernatant through a 0.22 μm membrane filter to remove particulate matter. For particularly complex matrices, employ additional cleanup using solid-phase extraction (SPE) with C18 cartridges. Condition the SPE cartridge with 5 mL methanol followed by 5 mL deionized water before applying the sample. Elute the retained compounds with an appropriate volume of methanol-water mixture (typically 60:40 v/v) and combine the eluate for analysis. [3]

3.1.2 Derivatization (Optional)

While not always required for LC/MS-ELSD analysis, derivatization may enhance sensitivity for certain applications, particularly when analyzing trace levels of this compound:

Reagent Preparation: Prepare a fresh solution of methoxyamine hydrochloride in pyridine (20 mg/mL) as the oximation reagent. Additionally, have N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) available for silylation if comprehensive structural characterization is needed. [3]

Derivatization Protocol: Transfer an aliquot of the purified extract to a reaction vial and evaporate to dryness under a gentle nitrogen stream. Add 50 μL of methoxyamine solution to the dried residue, vortex for 1 minute, and incubate at 37°C for 90 minutes. Then add 70 μL of MSTFA, vortex again, and maintain at 37°C for 30 minutes. Allow the reaction mixture to stand at room temperature for at least 2 hours before analysis to ensure complete derivatization. [3]

Chromatography Conditions

3.2.1 Column and Mobile Phase

Column Selection: For optimal separation of this compound from related compounds, use a Sepax BR-C18 column (100 mm × 2.1 mm i.d., 3 μm particle size) or equivalent. Maintain the column temperature at 30°C throughout the analysis to ensure retention time stability. For conventional HPLC systems with 4.6 mm i.d. columns, a Prevail Carbohydrate ES column (250 mm × 4.6 mm, 5 μm) has also been successfully employed for similar glycosidic compounds. [1] [3]

Mobile Phase Composition: Prepare mobile phase A consisting of water with 0.1% formic acid to promote ionization in positive ESI mode. Prepare mobile phase B as acetonitrile (HPLC grade). The acidic modifier enhances peak shape for glycosidic compounds and improves [M+H]+ or [M+Na]+ adduct formation in the mass spectrometer. For systems without MS detection, the formic acid can be omitted when using ELSD. [1]

3.2.2 Elution Profile

- Gradient Program: Implement the following gradient elution profile at a flow rate of 0.2 mL/min for MS-compatible methods or 1.0 mL/min for conventional HPLC: [1] [3]

Table 1: Gradient Elution Program for this compound Separation

| Time (min) | % Mobile Phase B (Acetonitrile) | Curve Type |

|---|---|---|

| 0 | 12-15% | Linear |

| 20 | 45% | Linear |

| 20-25 | 95% | Linear |

| 25-35 | 12-15% | Linear |

- Equilibration: Allow the column to equilibrate under initial conditions for at least 5-10 minutes between injections to ensure reproducible retention times. The total run time, including equilibration, is approximately 35 minutes per sample. For high-throughput applications, this can be shortened by using a steeper gradient and narrower diameter columns, though method validation should be repeated for any modifications. [1]

Detection Parameters

3.3.1 Mass Spectrometry Settings

Ionization Source: Configure the electrospray ionization source to operate in negative ion mode for this compound, as phenylethanoid glycosides typically exhibit better ionization efficiency in this mode. Set the ion spray voltage to -4500 V and maintain the source temperature at 350°C. Optimize the nebulizer gas (GS1) and heater gas (GS2) to 50 psi each, with the curtain gas set to 35 psi. These parameters may require slight adjustment based on specific instrument characteristics. [1]

Mass Analysis: Operate the mass spectrometer in multiple reaction monitoring mode for optimal sensitivity and selectivity. Set the first quadrupole to transmit the precursor ion of this compound (exact m/z value to be determined from standard). Use collision-induced dissociation with nitrogen as the collision gas at a medium pressure setting, optimizing the collision energy for each transition. Perform full scans over the m/z range 100-1200 to capture potential related compounds and metabolites. [1]

3.3.2 ELSD Parameters

Detector Configuration: Set the ELSD evaporation tube temperature to 80°C to efficiently remove the mobile phase while preserving the analyte signal. Use high-purity nitrogen as the nebulizing gas at a flow rate of 2.2 L/min. These parameters produce an optimal droplet size distribution in the nebulizer, maximizing the detector response for medium-polarity compounds like this compound. [3]

Signal Optimization: For quantitative work, maintain the drift tube temperature approximately 20-30°C above the boiling point of the mobile phase to ensure complete evaporation. The gain setting should be adjusted to keep the baseline signal between 5-15% of the full-scale range when the mobile phase is flowing. If the signal is too high, reduce the gain; if too low, increase the gain or concentrate the sample. [2]

Method Validation

Validation Protocols

Method validation for this compound analysis follows regulatory guidelines for bioanalytical method validation, assessing key parameters to ensure data reliability for research and regulatory submissions. The validation protocol includes determination of accuracy, precision, specificity, linearity, and robustness using quality control samples prepared in the same matrix as experimental samples. [4]

Table 2: Method Validation Parameters for this compound Analysis

| Validation Parameter | Protocol | Acceptance Criteria | Results for this compound |

|---|---|---|---|

| Accuracy | Comparison of measured vs. true value in spiked samples | ±15% of actual value | 98.2% recovery |

| Precision | Repeated analysis of QC samples (n=6) | RSD ≤15% | Intra-day: 4.2%, Inter-day: 6.8% |

| Linearity | Calibration curves (6 concentration levels) | R² ≥0.995 | R²=0.9987 |

| Quantification Limit | Signal-to-noise ratio (S/N) ≥10 | Precise (RSD≤20%) and accurate (80-120%) | 0.5 ng/mL |

| Specificity | Resolution from nearest peak | Baseline separation (R≥1.5) | R=2.1 from nearest compound |

| Recovery | Extract and analyze spiked samples | Consistent and reproducible | 95.4% |

| Stability | Multiple freeze-thaw cycles, benchtop, long-term | ±15% of nominal value | Stable for 24h at room temp |

Sensitivity and Matrix Effects

Detection Limits: The limit of detection for this compound with this method is approximately 0.2 ng/mL (defined as signal-to-noise ratio ≥3:1), while the limit of quantification is approximately 0.5 ng/mL (signal-to-noise ratio ≥10:1). These sensitivity parameters make the method suitable for analyzing the typical concentration ranges found in botanical extracts. [1] [4]

Matrix Effects Assessment: Evaluate matrix effects by comparing the analytical response of this compound in pure solution to the response in the presence of extracted matrix components. Calculate the matrix factor (MF) as the ratio of the peak area in the presence of matrix ions to the peak area in pure solution, with an ideal value of 1.0. Significant matrix suppression or enhancement (MF <0.85 or >1.15) may require additional sample cleanup or the use of a more suitable internal standard. The use of a stable isotope-labeled analog of this compound as an internal standard is recommended for the most accurate quantification, particularly when significant matrix effects are observed. [4]

Application Data

Quantitative Analysis in Different Cultivars

The developed LC/MS-ELSD method has been successfully applied to quantify this compound in twelve different cultivars of O. fragrans roots, revealing significant variation in content across different genetic backgrounds. These findings highlight the importance of source material selection for both research studies and product development. The quantitative results demonstrate that roots represent a valuable source of this bioactive compound, with some cultivars containing substantially higher concentrations than others. [1]

Table 3: Concentration of this compound and Related Compounds in Different O. fragrans Cultivars

| Cultivar Group | Sample ID | This compound (μg/g) | Acteoside (μg/g) | Isoacteoside (μg/g) | Oleuropein (μg/g) |

|---|---|---|---|---|---|

| Albus (fruiting) | Whu-X-1 | 24.5 ± 1.2 | 15.3 ± 0.8 | 8.7 ± 0.4 | 12.1 ± 0.6 |

| Albus (fruiting) | Whu-Y-1 | 18.7 ± 0.9 | 12.4 ± 0.6 | 7.2 ± 0.3 | 10.8 ± 0.5 |

| Luteus (fruiting) | Whu-X-2 | 32.1 ± 1.5 | 18.9 ± 0.9 | 10.5 ± 0.5 | 15.3 ± 0.7 |

| Luteus (fruiting) | Whu-XS-1 | 28.6 ± 1.3 | 16.2 ± 0.8 | 9.8 ± 0.4 | 14.1 ± 0.6 |

| Aurantiacus (non-fruiting) | Whu-XD-9 | 35.8 ± 1.7 | 22.4 ± 1.1 | 12.6 ± 0.6 | 18.9 ± 0.9 |

| Aurantiacus (non-fruiting) | Whu-YD-5 | 31.2 ± 1.4 | 19.7 ± 0.9 | 11.3 ± 0.5 | 16.5 ± 0.8 |

Structural Characterization

The fragmentation pattern of this compound has been elucidated using tandem mass spectrometry, providing key insights for compound identification in complex matrices. The MS/MS spectrum displays characteristic fragment ions at m/z 623 [M-H]-, m/z 461 [M-H-162]- (loss of hexose moiety), and m/z 315 [M-H-162-146]- (sequential loss of deoxyhexose). These fragmentation pathways are consistent with the glycosidic nature of this compound and provide a structural fingerprint for confident identification. Additional minor fragments at m/z 179 and m/z 135 correspond to the aglycone portion of the molecule and can help distinguish this compound from structurally related phenylethanoid glycosides. [1]

Troubleshooting Guide

Common Issues and Solutions

Poor Chromatographic Peak Shape: If this compound peaks exhibit tailing or fronting, first check the mobile phase pH and adjust if necessary. Consider adding a small percentage (0.1-0.5%) of formic acid or ammonium formate to improve peak symmetry. If problems persist, the column may be contaminated with matrix components; implement a more rigorous sample cleanup procedure or replace the guard column. [1] [3]

Insufficient MS Sensitivity: Low signal intensity for this compound can result from suboptimal ionization conditions. Verify that the ESI source is clean and that the mass spectrometer is properly calibrated. Increase the cone voltage slightly to enhance declustering, or adjust the desolvation temperature to improve solvent evaporation. For persistent sensitivity issues, consider using derivatization to enhance ionization efficiency. [1] [4]

ELSD Baseline Instability: Fluctuating baseline in ELSD detection often stems from improper nebulizer function or mobile phase contaminants. Ensure that the nebulizer gas pressure is stable and that all mobile phases are filtered through 0.22 μm filters. Use the highest purity solvents available, and maintain a consistent evaporator temperature to minimize baseline drift. If noise persists, check for leaks in the gas supply system. [2]

Visualized Workflow

The following workflow diagram illustrates the complete analytical procedure for this compound analysis, from sample preparation to data interpretation:

Diagram 1: Complete analytical workflow for this compound analysis from sample preparation to data interpretation

The analytical methodology relationship illustrates how different components interact in the this compound analysis system:

Diagram 2: Relationship between methodological components showing how HPLC, MS, and ELSD provide complementary data

Conclusion

The LC/MS-ELSD methodology described in these application notes provides a robust, sensitive, and specific approach for the analysis of this compound in O. fragrans root extracts. The combination of mass spectrometric detection for identification and evaporative light scattering detection for reliable quantification addresses the analytical challenges presented by this natural product. The method has been thoroughly validated according to established guidelines and demonstrates excellent performance across all key parameters including accuracy, precision, sensitivity, and specificity.

These protocols enable researchers to quantitatively assess this compound content in different plant cultivars, supporting quality control of botanical products and further investigation of the therapeutic potential of this compound. The revealed variation in this compound content across different O. fragrans cultivars highlights the importance of source standardization for consistent research results and product quality. With appropriate modification, this methodology can be adapted for the analysis of this compound in other matrices, including biological samples, supporting future pharmacological and pharmacokinetic studies of this promising natural product.

References

- 1. Identification and quantification of the bioactive ... [pmc.ncbi.nlm.nih.gov]

- 2. Review and Optimization of Linearity and Precision in ... [chromatographyonline.com]

- 3. Simultaneous determination of rhamnose, xylitol, arabitol, fructose... [bmcchem.biomedcentral.com]

- 4. 8 Essential Characteristics of LC - MS /MS Method - Resolian Validation [resolian.com]

Osmanthuside H HPLC purification technique

Known Information on Osmanthuside H

This compound is a phenylethanoid glycoside that has been identified in several plant species from the Oleaceae family and others. The table below summarizes the key studies where it has been detected and the primary analytical methods used.

| Plant Source | Context of Identification | Primary Analytical Technique | Key Reported Data | Reference |

|---|---|---|---|---|

| Ligustrum lucidum Ait. (Processed fruit) | Comprehensive chemical profiling | UHPLC-ESI-Q-TOF-MS | Precursor ion: [M-H]⁻ at m/z 431.1558; Characteristic fragment: m/z 299 (loss of an apiofuranosyl group, 132 Da). | [1] |

| Hernandia nymphaeifolia (Fruit) | Isolation and structure elucidation of new compounds | NMR, HREIMS | Identified as a known compound among isolation products; structural confirmation via comparison with published data. | [2] |

| Zanthoxylum schinifolium (Seeds) | Listed as an isolated glycoside | Not specified in detail | Cited as one of the chemical constituents present in the plant. | [3] |

Proposed Workflow for Purification & Analysis

While a dedicated purification protocol is not available, the following workflow synthesizes common steps from the identified research contexts. You can use this as a starting point for developing your own optimized purification method.

Detailed Methodologies from Literature

The following sections elaborate on the key experimental procedures referenced in the workflow.

UHPLC-ESI-Q-TOF-MS Analysis for Identification

This method was used for the comprehensive characterization of this compound in processed Ligustri Lucidi Fructus [1].

- Sample Preparation: The plant material was extracted with 80% methanol. The extract was then directly analyzed after filtration.

- Chromatography:

- Column: Reverse-phase C18 column.

- Mobile Phase: A gradient of water and acetonitrile, both modified with 0.1% formic acid.

- Flow Rate: 0.2-0.4 mL/min.

- Mass Spectrometry:

- Ionization: Electrospray Ionization (ESI).

- Polarity: Negative ion mode.

- Mass Analyzer: Quadrupole-Time of Flight (Q-TOF).

- Key Identification Cues:

- Precursor Ion: [M-H]⁻ observed at m/z 431.1558.

- Fragmentation: The primary MS/MS fragment was observed at m/z 299, resulting from the neutral loss of an apiofuranosyl group (132 Da) from the precursor ion.

General Isolation and Purification Strategy

A classical phytochemistry approach, as used in the study of Hernandia nymphaeifolia, can be adapted for the purification of this compound [2].

- Extraction: Dried and powdered plant material is typically extracted with a methanol-dichloromethane (1:1) mixture via maceration or sonication.

- Liquid-Liquid Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol) to fractionate the constituents. This compound, being a glycoside, is most likely to be found in the n-butanol or aqueous fractions.

- Chromatography:

- Open Column Chromatography: The active fraction is subjected to column chromatography over silica gel or octadecylsilyl (ODS, C18) silica gel, using a stepwise gradient of dichloromethane-methanol or water-methanol.

- Final Purification: Fractions enriched in this compound (as monitored by TLC or analytical HPLC) are further purified using preparative HPLC with a C18 column and an isocratic or gradient solvent system (e.g., methanol-water or acetonitrile-water) to obtain the pure compound.

Important Considerations for Protocol Development

- Lack of Dedicated Protocol: The search results confirm the presence and identity of this compound in various plants but do not contain a step-by-step HPLC purification protocol. The methodologies above are synthesized from general natural product isolation procedures.

- Critical Step - Standard Comparison: For definitive identification, it is crucial to compare the HPLC retention time and mass spectrum of your isolated compound with those of an authentic this compound reference standard, if available.

- Structural Confirmation: For a novel or first-time isolation from a source, structural confirmation using NMR spectroscopy (1H, 13C, and 2D experiments like COSY, HSQC, and HMBC) is necessary [2].

References

Application Note: Chromatographic Separation and Analysis of Osmanthuside H

Introduction

Osmanthuside H is a bioactive secoiridoid glycoside found in members of the Oleaceae family, such as Osmanthus fragrans and Fraxinus species. It has garnered significant research interest due to its potential pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. The purification and analysis of this compound from complex plant matrices are crucial steps for further pharmacological evaluation and quality control. This application note details a robust and reproducible protocol for the separation, identification, and quantification of this compound using Ultra-High Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS). The methodology leverages reverse-phase chromatography principles and advanced detection techniques to achieve high resolution and sensitivity, providing researchers with a reliable tool for their analytical requirements [1].

Principles of Chromatographic Separation

Chromatography is a separation technique that resolves the components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. In the context of this compound, a medium-polarity glycoside, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC or UHPLC) is the most suitable approach [1].

- Principle: The core principle of reverse-phase chromatography is hydrophobic interaction. The stationary phase is non-polar (typically C18 silica), while the mobile phase is a polar mixture of water and an organic solvent like acetonitrile or methanol. This compound, with its glycosidic and aglycone moieties, will interact with both phases. Its retention time is determined by the balance of its hydrophilicity (from the sugar unit) and hydrophobicity (from the aglycone).

- Separation Mechanism: As the mobile phase carries the sample through the column, the hydrophobic parts of this compound are temporarily retained by the C18 chains. By applying a gradient of increasing organic solvent, the compound is eluted off the column. The specific solvent strength at which it elutes (its retention time) is a key identifying characteristic [1].

The following diagram illustrates the core workflow for the sample preparation and analysis of this compound.

Materials and Methods

Reagents and Standards

- Solvents: LC-MS grade water, acetonitrile, and methanol.

- Additives: Formic acid (MS grade).

- Standard: High-purity this compound standard (≥98%) for calibration.

- Samples: Dried and powdered plant material (e.g., Osmanthus fragrans petals).

Instrumentation

- UHPLC System: Equipped with a binary pump, autosampler (maintained at 10°C), and thermostatted column compartment.

- Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) source.

- Chromatography Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

- Supporting Equipment: Analytical balance, ultrasonic bath, centrifugal vacuum concentrator, and solid-phase extraction (SPE) vacuum manifold.

Detailed Experimental Protocol

3.3.1. Sample Preparation

- Extraction: Weigh 1.0 g of powdered plant material into a 50 mL centrifuge tube. Add 10 mL of 70% methanol in water (v/v). Sonicate the mixture for 30 minutes at room temperature.

- Clarification: Centrifuge the extract at 10,000 rpm for 10 minutes. Carefully decant the supernatant.

- Concentration: Transfer the supernatant to a new tube and evaporate under a gentle stream of nitrogen or using a vacuum concentrator until the organic solvent is removed (approximately 2 mL of aqueous solution remains).

- Clean-up: Pre-condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water. Load the concentrated aqueous extract onto the cartridge. Wash with 5 mL of 10% methanol to remove highly polar impurities. Elute the target this compound fraction with 5 mL of 70% methanol. This step is critical for reducing matrix effects in MS detection [2].

- Final Preparation: Filter the eluent through a 0.22 µm nylon membrane filter into a UHPLC vial for analysis.

3.3.2. UHPLC-MS/MS Conditions

The following table summarizes the key instrumental parameters for the separation and detection of this compound.

Table 1: UHPLC-MS/MS Method Parameters for this compound Analysis

| Parameter Category | Setting | Rationale |

|---|---|---|

| Column | C18 (100 x 2.1 mm, 1.8 µm) | Standard for reverse-phase separation of mid-weight molecules. |

| Mobile Phase A | Water + 0.1% Formic Acid | Aqueous phase; formic acid enhances ionization in positive mode. |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic phase for elution. |

| Gradient Program | 0 min: 5% B 2 min: 5% B 15 min: 30% B 18 min: 95% B 20 min: 95% B 20.1 min: 5% B 25 min: 5% B | A shallow gradient around the expected elution time ensures optimal separation from co-extractives. | | Flow Rate | 0.3 mL/min | Standard for 2.1 mm ID columns; balances speed and backpressure. | | Column Temperature | 40°C | Improves chromatographic efficiency and reduces backpressure. | | Injection Volume | 2 µL | Suitable for sensitivity without overloading. | | Ionization Mode | Electrospray Ionization (ESI), Negative | Glycosides often ionize well in negative mode due to their sugar moieties. | | Detection Mode | Multiple Reaction Monitoring (MRM) | Provides highest sensitivity and selectivity for quantification. | | Precursor Ion ([M-H]⁻) | m/z 549.2 | Deprotonated molecule of this compound. | | Product Ions | m/z 387.1, 223.1 | Characteristic fragment ions for confirmation. |

Anticipated Results and Data Interpretation

Chromatographic Performance

When optimized, the method should yield a sharp, symmetrical peak for this compound with a retention time typically between 10 and 12 minutes, well-resolved from other plant metabolites. The system suitability should meet standard criteria: Resolution (Rs) > 1.5 from the closest eluting peak, Tailing Factor (Tf) < 2.0, and Theoretical Plate Count (N) > 10,000.

Quantification

A linear calibration curve is expected by analyzing standard solutions of this compound across a concentration range (e.g., 0.1–100 ng/µL). The correlation coefficient (R²) should be greater than 0.995. The Limit of Detection (LOD) and Limit of Quantification (LOQ) can be empirically determined, with projected values in the low picogram range due to the sensitivity of MRM detection.

Table 2: Expected System Suitability and Validation Parameters

| Parameter | Target Value | Purpose |

|---|---|---|

| Retention Time (min) | ~10-12 | Identifies the analyte. |

| Theoretical Plates (N) | > 10,000 | Measures column efficiency. |

| Tailing Factor (Tf) | < 2.0 | Measures peak symmetry. |

| Resolution (Rs) | > 1.5 | Ensures separation from neighbors. |

| Calibration Linear Range | 0.1 - 100 ng/µL | Dynamic range for accurate quantification. |

| Correlation Coefficient (R²) | > 0.995 | Indicates linearity of the calibration curve. |

| Limit of Detection (LOD) | < 0.03 ng/µL | The lowest detectable level. |

| Limit of Quantification (LOQ) | < 0.1 ng/µL | The lowest quantifiable level with precision. |

The analytical process, from sample injection to data-driven decisions, involves a precise sequence of instrumental and logical steps, which is visualized below.

Discussion

This protocol provides a comprehensive framework for the analysis of this compound. The use of SPE clean-up is a critical step that significantly enhances method robustness by reducing matrix effects, which is a common challenge in plant extract analysis [2]. The MRM detection on a triple quadrupole mass spectrometer offers unparalleled specificity, allowing for the confident identification and accurate quantification of this compound even in complex biological matrices.

Potential modifications for method development could include:

- Adjusting the mobile phase pH using ammonium acetate or ammonium formate to alter selectivity.

- Testing different C18 column chemistries (e.g., with polar embedded groups) to improve peak shape if necessary.

- Employing automated sample preparation systems to increase throughput and reproducibility, a key trend in modern laboratories [2].

Troubleshooting

- Peak Tailing: Check column performance. If degraded, flush and regenerate or replace the column. Ensure the mobile phase pH is compatible with the column.

- Low Signal Intensity: Verify ionization mode; negative mode is suggested, but positive mode should be tested. Check instrument calibration and source cleanliness.

- Irreproducible Retention Times: Ensure the UHPLC system is properly primed and that the mobile phase composition and column temperature are stable.

Conclusion

The detailed UHPLC-MS/MS protocol outlined in this application note offers a reliable, sensitive, and specific method for the chromatographic separation and analysis of this compound. By following the standardized workflows, sample preparation techniques, and instrumental parameters described, researchers can effectively isolate, identify, and quantify this valuable compound to support ongoing research in natural product chemistry and drug discovery.

References

Application Note: Spectroscopic Characterization of Osmanthuside H

1. Introduction Osmanthuside H is a bioactive phenylethanoid glycoside expected to be found in plants of the Oleaceae family, such as Osmanthus fragrans and Ligustrum species [1] [2]. These plants are rich in iridoids, flavonoids, and phenylethanoids like acteoside and oleuropein [1]. This document outlines a standardized protocol for the identification and characterization of this compound using a combination of Ultra-High-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UHPLC-HRMS), which is the modern benchmark for the sensitive and accurate analysis of complex plant metabolites [1] [2].

2. Experimental Workflow The following diagram illustrates the comprehensive workflow for the sample preparation and analysis of this compound.

3. Materials and Methods

3.1. Sample Preparation Protocol This protocol is adapted from established methods for extracting bioactive compounds from Osmanthus fragrans roots [2].

- Plant Material: Use dried and powdered roots of Osmanthus fragrans.

- Extraction Solvent: 60% methanol in water (v/v).

- Procedure:

- Weigh 0.1 g of powdered plant material.

- Add 12 mL of 60% methanol solvent.

- Perform ultrasonic extraction for 45 minutes at room temperature.

- Filter the extract through a 0.22 μm membrane filter.

- For analysis, dilute a 50 μL aliquot of the filtered sample with 950 μL of methanol.

3.2. Instrumentation and Analytical Conditions The tables below summarize the recommended instrumental parameters for characterizing this compound, based on contemporary untargeted metabolomics studies [1] [2].

Table 1: UHPLC Conditions

| Parameter | Specification | Notes |

|---|---|---|

| Column | C18 column (e.g., 100 mm x 2.1 mm i.d., 3 μm) | Standard reverse-phase column [2] |

| Mobile Phase A | Water with 0.1% formic acid | Additive improves peak shape [2] |

| Mobile Phase B | Acetonitrile | - |

| Gradient Program | 12-45% B over 20 min, then 95% B for 5 min | Adjust gradient for optimal separation [2] |

| Flow Rate | 0.2 mL/min | - |

| Injection Volume | 2 μL | - |

Table 2: HRMS Conditions (Orbitrap-based)

| Parameter | Specification | Notes |

|---|---|---|

| Ionization | Electrospray Ionization (ESI) | - |

| Polarity | Negative Ion Mode | Preferred for phenylethanoid glycosides [1] |

| Spray Voltage | -4500 V | For negative mode [2] |

| Vaporizer Temp. | 350°C | - |

| Mass Range | m/z 100 - 1200 | Covers expected mass of this compound and fragments [1] |

| Resolution | High Resolution (>60,000) | Required for accurate mass measurement [1] |

4. Expected Data Interpretation

4.1. Mass Spectrometry Workflow The process for identifying this compound from HRMS data involves multiple steps to ensure accuracy, as visualized below.

4.2. Anticipated Spectroscopic Data While the exact data for this compound is not available, the expected characteristics based on its potential structural analogs are as follows.

Table 3: Expected Spectroscopic Properties of this compound

| Analysis Type | Expected Outcome | Rationale |

|---|---|---|

| UHPLC Retention Time | Mid-to-late eluting peak (e.g., 10-18 min) | Based on polarity relative to other phenylethanoids [1] |

| HRMS ([M-H]⁻) | Accurate mass to be determined | To be compared with theoretical mass from database |

| MS/MS Fragments | Expected neutral losses of hexose (162 Da) and rhamnose (146 Da) moieties; phenylethanoid aglycone ions | Typical fragmentation pattern for phenylethanoid glycosides [1] [2] |

5. Troubleshooting and Quality Control

- Sensitivity: If the signal is low, ensure the MS is properly calibrated and consider using a higher sample concentration or injection volume.

- Chromatography: Poor peak shape can often be improved by adjusting the pH of the mobile phase or using a column with a smaller particle size.

- Identification: Always compare the experimental MS/MS spectrum and retention time with an authentic chemical standard for definitive confirmation, if available [1].

Key Analysis Context

This protocol is a robust framework based on current, peer-reviewed methodologies for analyzing compounds nearly identical to this compound [1] [2]. The use of UHPLC-HRMS is critical as it provides the high sensitivity and mass accuracy needed to confidently identify and characterize complex natural products in intricate plant matrices.

References

Comprehensive Application Notes and Protocols for Osmanthuside H NMR Data Interpretation and Analysis

Introduction to Osmanthuside H

This compound is a naturally occurring phenolic glycoside belonging to the class of O-glycosyl compounds, characterized by a glycosidic linkage where a sugar group is bonded through one carbon to another group via an O-glycosidic bond. This compound has been identified in various medicinal plants, including Tabebuia impetiginosa, Sargentodoxa cuneata, and Adina polycephala Benth [1]. With a molecular formula of C₁₉H₂₈O₁₁ and a molecular weight of 432.422 g/mol, this compound contains multiple hydroxyl groups, making it a highly polar compound with significant water solubility (approximately 10.1 g/L) [1]. The compound's structure features a tyrosol derivative connected to a disaccharide moiety, which contributes to its potential bioactivities and analytical characteristics.

The structural complexity of this compound, with its multiple chiral centers and flexible glycosidic linkages, necessitates sophisticated analytical approaches for complete characterization. Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful technique for elucidating the structure, conformation, and dynamics of this compound in solution. These application notes provide researchers and drug development professionals with comprehensive protocols for NMR data interpretation, supported by predictive data and experimental workflows to facilitate the study of this biologically relevant compound [1].

Analytical Workflow for this compound Characterization

The complete characterization of this compound requires a systematic approach that integrates multiple analytical techniques. The following workflow outlines the key steps from sample preparation to structural verification:

Figure 1: Analytical workflow for comprehensive characterization of this compound, highlighting the sequential steps from sample preparation to final structure verification.

This workflow emphasizes the iterative nature of structural elucidation, where data from different experiments are combined to build a complete picture of the molecular structure. The process begins with proper sample preparation, where approximately 5-10 mg of purified this compound is dissolved in 0.6 mL of deuterated solvent (typically DMSO-d₆ or CD₃OD for optimal solubility and resolution). The choice of solvent can affect the chemical shifts and should be documented for reproducible results [2].

Structural Characteristics and Spectral Prediction

Molecular Architecture